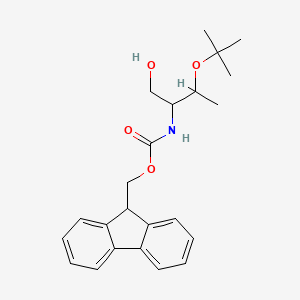

Fmoc-Threoninol(tBu)

Übersicht

Beschreibung

Fmoc-Threoninol(tBu): N-[(9-Fluorenylmethoxy)carbonyl]-O-tert-butyl-L-threoninol , is a versatile compound widely used in peptide synthesis. It is a derivative of threoninol with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) protecting group. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Threoninol(tBu) typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of Fmoc-Threoninol(tBu) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

1.1. Threonine Conversion to Methyl Ester

-

Reaction: L-Threonine reacts with thionyl chloride (SOCl₂) in methanol to form threonine methyl ester hydrochloride ( ).

-

Conditions: 40–45°C, 18–20 hours.

1.2. Protection of Hydroxyl Group

-

Step 1: Methylation of threonine hydroxyl group with benzyl chloroformate (Cbz) to form Z-Thr-OMe.

-

Step 2: Alkylation with isobutylene in methylene chloride to introduce the tert-butyl (tBu) group, yielding Z-Thr(tBu)-OMe ( ).

-

Step 3: Saponification with sodium hydroxide to generate Z-Thr(tBu)-OH ( ).

1.3. Fmoc Protection

-

Reaction: Z-Thr(tBu)-OH is treated with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like DIPEA ( ).

-

Conditions: 10–15°C, 12–24 hours.

| Reagent | Role | Mass Ratio |

|---|---|---|

| Thionyl chloride | Esterification | 4–8:5 (SOCl₂:Thr) |

| Isobutylene | tBu group introduction | 2–4:10–15 (isobutylene:methylene chloride) |

| Fmoc-OSu | Fmoc protection | 2.5–3:1 (Fmoc-OSu:Thr) |

Deprotection Reactions

Fmoc-Threoninol(tBu) undergoes selective deprotection during peptide synthesis:

2.1. Fmoc Group Removal

-

Reagent: Piperidine (20% in DMF).

-

Mechanism: Base-induced cleavage of the Fmoc carbamate to release the amino group for coupling ( ).

2.2. tBu Group Removal

-

Reagent: Trifluoroacetic acid (TFA).

-

Mechanism: Acidic cleavage of the tert-butyl ether to expose the hydroxyl group ().

Table: Deprotection Conditions

| Protective Group | Reagent | Conditions |

|---|---|---|

| Fmoc | Piperidine | 20% in DMF, room temperature |

| tBu | TFA | 30–50% TFA, 1–2 hours |

Coupling Reactions

Fmoc-Threoninol(tBu) participates in peptide bond formation via solid-phase synthesis:

3.1. Mechanism

-

Activation: The carboxyl group is activated using reagents like HBTU or DIC.

-

Coupling: The activated carboxyl group reacts with the amine of the growing peptide chain ( ).

3.2. Reagents and Conditions

| Reagent | Role | Conditions |

|---|---|---|

| HBTU | Coupling agent | 1–2 equivalents, 30 minutes |

| DIPEA | Base | 2–4 equivalents |

| DMF | Solvent | Room temperature |

Structural and Self-Assembly Behavior

Fmoc-Threoninol(tBu) exhibits concentration-dependent self-assembly in aqueous methanol:

-

Low concentration (3 mM): Forms spherical aggregates.

-

High concentration (8 mM): Transitions to dumbbell-like structures.

-

Heating (70°C): Morphological shifts from spheres to rods or dumbbell-rod hybrids ( ).

Table: Self-Assembly Morphologies

| Concentration | Structure | Heated Structure |

|---|---|---|

| 3 mM | Spherical aggregates | Rod-like structures |

| 8 mM | Dumbbell shapes | Dumbbell-rod hybrids |

Stability and Analytical Challenges

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Threoninol(tBu) as a Protecting Group

Fmoc-Threoninol(tBu) is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective modification of amino acids during the synthesis process. Its stability under various conditions makes it an ideal choice for chemists engaged in peptide synthesis.

- Case Study : In a study by Román et al. (2023), Fmoc-Thr(tBu)-OH was effectively used in the synthesis of N-methyl amino acids, which are crucial for developing peptidomimetic drugs. This highlights its importance in creating complex peptide structures with high purity and specificity .

Drug Development

Role in Peptide-Based Drug Design

In pharmaceutical research, Fmoc-Threoninol(tBu) plays a significant role in the design of peptide-based drugs. The ability to easily remove the Fmoc group facilitates the creation of active pharmaceutical ingredients (APIs) with high purity.

- Example : The compound has been involved in the development of novel therapeutic agents through its incorporation into peptide sequences that target specific biological pathways .

Bioconjugation

Enhancing Therapeutic Delivery

Fmoc-Threoninol(tBu) is also employed in bioconjugation processes, where peptides are conjugated to other biomolecules. This enhances the delivery and efficacy of therapeutics in targeted drug delivery systems.

- Application : The compound's ability to form stable linkages with biomolecules allows for improved pharmacokinetics and bioavailability of therapeutic agents .

Research in Protein Engineering

Modification of Proteins for Various Applications

The compound is crucial for modifying proteins, which can lead to advancements in enzyme engineering and the development of novel biomaterials.

- Research Insight : Studies have shown that Fmoc-Threoninol(tBu) can be used to create modified proteins with enhanced properties for industrial applications, including enzyme stability and activity .

Academic Research

Versatile Tool in Molecular Biology

In academic laboratories, Fmoc-Threoninol(tBu) serves as a valuable tool for studying protein interactions and functions. Its versatility contributes significantly to advancements in biochemistry and molecular biology.

- Significant Findings : Research has demonstrated its role in understanding protein folding and stability, which is vital for drug design and therapeutic interventions .

Data Table: Summary of Applications

| Application Area | Description | Key Studies/Findings |

|---|---|---|

| Peptide Synthesis | Protecting group for amino acids in SPPS | Román et al., 2023 |

| Drug Development | Facilitates design of peptide-based drugs | Various pharmaceutical studies |

| Bioconjugation | Enhances delivery of therapeutics | Studies on targeted drug delivery systems |

| Protein Engineering | Modifies proteins for industrial applications | Research on enzyme engineering |

| Academic Research | Tool for studying protein interactions | Findings on protein folding |

Wirkmechanismus

The mechanism by which Fmoc-Threoninol(tBu) exerts its effects primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl functionality, ensuring selective reactions at other sites. These protecting groups are selectively removed under specific conditions to reveal the functional groups necessary for further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

List of Similar Compounds

Fmoc-Lys(Boc)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Tyr(tBu)-OH

Biologische Aktivität

Fmoc-Threoninol(tBu), also known as Fmoc-O-tert-butyl-L-threonine, is a compound that has garnered significant attention in biochemical research due to its diverse biological activities. This article explores its biological functions, applications in peptide synthesis, protein engineering, and drug development, as well as its self-assembly characteristics.

Molecular Formula: C23H29NO4

Molecular Weight: 385.49 g/mol

CAS Number: 53434695

1. Peptide Synthesis

Fmoc-Threoninol(tBu) is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides a protective mechanism that allows for the selective deprotection of amino acids during peptide assembly. This method enhances the efficiency and yield of peptide synthesis, making it a preferred choice in the pharmaceutical industry for developing therapeutic peptides .

2. Protein Engineering

The compound plays a crucial role in modifying proteins to enhance their stability and activity. By incorporating Fmoc-Threoninol(tBu) into protein structures, researchers can create proteins with improved functional properties, which are essential for biotechnological applications .

3. Drug Development

Fmoc-Threoninol(tBu) is involved in formulating targeted drug delivery systems. Its ability to facilitate bioconjugation allows for the attachment of therapeutic agents to biomolecules, improving the precision of drug delivery and efficacy .

Self-Assembly Characteristics

Recent studies have highlighted the self-assembly properties of Fmoc-Threoninol(tBu). Research indicates that this compound can form various morphologies depending on concentration and temperature conditions:

- At lower concentrations (3 mM), it assembles into spherical structures.

- At higher concentrations (8 mM), it transitions into dumbbell shapes.

- Heating these assemblies induces further morphological changes, such as transitioning from spheres to rod-like structures .

This self-assembly behavior is significant for designing novel supramolecular architectures with potential applications in materials science.

Study 1: Self-Assembly Behavior

A study conducted by Kshtriya et al. investigated the self-assembled structures formed by Fmoc-Threoninol(tBu) under varying conditions. The findings demonstrated that the compound's ability to form distinct morphologies could be manipulated through concentration and temperature adjustments, providing insights into its potential applications in material design .

Study 2: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis using Fmoc-Threoninol(tBu), researchers employed a solid-phase strategy that resulted in high yields and purity of synthesized peptides. This work underscored the importance of Fmoc protecting groups in enhancing the bioavailability and stability of peptides .

Applications Summary Table

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for synthesizing therapeutic peptides using SPPS. |

| Protein Engineering | Modification of proteins to enhance stability and activity for biotechnological applications. |

| Drug Development | Facilitates targeted drug delivery systems through bioconjugation with biomolecules. |

| Self-Assembly | Forms various morphologies that can be tailored for material science applications. |

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVPBNDGSCZOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700696 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438239-28-2 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-tert-butoxy-1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.